Einecs 246-889-0

Description

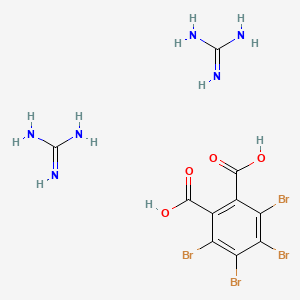

Structure

3D Structure of Parent

Properties

CAS No. |

25357-78-2 |

|---|---|

Molecular Formula |

C10H12Br4N6O4 |

Molecular Weight |

599.86 g/mol |

IUPAC Name |

guanidine;3,4,5,6-tetrabromophthalic acid |

InChI |

InChI=1S/C8H2Br4O4.2CH5N3/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*2-1(3)4/h(H,13,14)(H,15,16);2*(H5,2,3,4) |

InChI Key |

RAGWOEVGLUEKJV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O.C(=N)(N)N.C(=N)(N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound tetrabromophthalic acid, compound with guanidine (1:2), with the CAS Number 25357-78-2. This document details the underlying chemical principles, outlines detailed experimental protocols, and presents expected characterization data based on established knowledge of similar guanidinium carboxylate salts.

Introduction

Tetrabromophthalic acid is a heavily brominated aromatic dicarboxylic acid. Its reaction with two equivalents of the strong organic base, guanidine, results in the formation of a stable salt, "tetrabromophthalic acid, compound with guanidine (1:2)". Guanidine is a highly basic compound due to the resonance stabilization of its conjugate acid, the guanidinium cation. This strong basicity facilitates a complete proton transfer from the carboxylic acid groups of tetrabromophthalic acid to two guanidine molecules, forming a salt with a 1:2 stoichiometry.

The resulting compound is of interest due to the combination of a poly-halogenated aromatic ring, which can impart flame retardant properties, and the presence of the guanidinium cations, which are known to participate in various biological interactions. While specific applications of this particular salt are not extensively documented in public literature, its constituent parts suggest potential utility in materials science and as a subject of study in medicinal chemistry.

Synthesis Methodology

The synthesis of tetrabromophthalic acid, compound with guanidine (1:2) is a two-step process. The first step involves the preparation of tetrabromophthalic acid, followed by its reaction with guanidine.

Step 1: Synthesis of Tetrabromophthalic Acid

Tetrabromophthalic acid is typically synthesized via the bromination of phthalic anhydride. Several methods exist for this process, often employing a catalyst in the presence of a strong oxidizing agent.

Experimental Protocol:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride and fuming sulfuric acid (oleum).

-

Catalyst Addition: Introduce a catalytic amount of iodine.

-

Bromination: Heat the mixture and add bromine dropwise from the dropping funnel over a period of several hours.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured onto ice. The resulting precipitate, tetrabromophthalic anhydride, is filtered, washed with water, and dried.

-

Hydrolysis: The tetrabromophthalic anhydride is then hydrolyzed to tetrabromophthalic acid by refluxing with water.

-

Purification: The crude tetrabromophthalic acid can be purified by recrystallization from a suitable solvent, such as acetic acid or an ethanol/water mixture.

Step 2: Synthesis of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

This step involves a classic acid-base neutralization reaction.

Experimental Protocol:

-

Dissolution: Dissolve a known molar quantity of tetrabromophthalic acid in a suitable polar solvent, such as ethanol or methanol, with gentle heating.

-

Guanidine Solution Preparation: In a separate beaker, dissolve two molar equivalents of guanidine hydrochloride in a minimal amount of the same solvent. Neutralize the guanidine hydrochloride with a strong base (e.g., sodium ethoxide in ethanol) to generate free guanidine. The resulting sodium chloride precipitate can be removed by filtration.

-

Reaction: Slowly add the free guanidine solution to the solution of tetrabromophthalic acid with continuous stirring.

-

Precipitation: The formation of the guanidinium salt, which is typically less soluble in the reaction solvent, will be observed as a precipitate.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Characterization of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the known properties of guanidinium carboxylate salts.

Spectroscopic Analysis

Table 1: Expected FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching vibrations of guanidinium |

| 1680 - 1640 | Strong | C=N stretching of the guanidinium cation |

| 1600 - 1550 | Strong | Asymmetric stretching of the carboxylate (COO⁻) |

| 1450 - 1360 | Strong | Symmetric stretching of the carboxylate (COO⁻) |

| 750 - 550 | Medium | C-Br stretching vibrations |

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | Singlet | 12H | Protons of the guanidinium cations (exchangeable with D₂O) |

Table 3: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon of the carboxylate group (COO⁻) |

| ~157 | Carbon of the guanidinium cation (C(NH₂)₃⁺) |

| ~135 - 120 | Aromatic carbons of the tetrabromophthalate backbone |

Thermal Analysis

Table 4: Expected Thermal Analysis Data (TGA/DSC)

| Analysis | Temperature Range (°C) | Observation | Interpretation |

| TGA | 100 - 150 | Minor weight loss | Loss of residual solvent or adsorbed moisture. |

| > 250 | Significant, multi-step weight loss | Decomposition of the compound, likely initiated by decarboxylation and loss of guanidine. | |

| DSC | Varies | Endothermic peak | Melting point of the compound, though decomposition may occur before melting. |

| > 250 | Exothermic peaks | Corresponds to the decomposition events observed in TGA. |

Elemental Analysis

For the molecular formula C₁₀H₁₂Br₄N₆O₄, the calculated elemental composition would be a key parameter for confirmation.

Table 5: Expected Elemental Analysis Data

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 19.90 | To be determined experimentally |

| Hydrogen (H) | 2.00 | To be determined experimentally |

| Nitrogen (N) | 13.92 | To be determined experimentally |

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of tetrabromophthalic acid, compound with guanidine (1:2).

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide has provided a detailed, albeit illustrative, framework for the synthesis and characterization of tetrabromophthalic acid, compound with guanidine (1:2). The methodologies are based on fundamental and well-established chemical principles. The expected characterization data, presented in tabular format, offer a clear benchmark for researchers working on this or similar compounds. The provided workflow diagram visually encapsulates the entire process, from starting materials to final analysis. It is important to reiterate that in the absence of specific literature for this compound, the presented protocols and data should be considered as a starting point for experimental design, with the potential for optimization based on laboratory findings.

Thermal Analysis of Guanidinium Tetrabromophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of guanidinium tetrabromophthalate. Due to the limited availability of direct experimental data on this specific salt, this document outlines the expected thermal behavior and appropriate analytical methodologies based on the known properties of its constituent ions: the guanidinium cation and the tetrabromophthalate anion, as well as related compounds.

Introduction

Guanidinium tetrabromophthalate is an organic salt with potential applications in materials science and pharmaceutical development. Its thermal stability and decomposition characteristics are critical parameters for its synthesis, purification, storage, and application. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing these properties.

Physicochemical Properties

A summary of the expected and known properties of guanidinium tetrabromophthalate and its precursors is presented in Table 1.

Table 1: Physicochemical Properties of Guanidinium Tetrabromophthalate and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| Guanidinium Cation | CH₆N₃⁺ | 60.08 | - | Decomposes before melting. |

| Tetrabromophthalic Anhydride | C₈Br₄O₃ | 463.70 | 279 - 281 | A precursor to tetrabromophthalic acid.[1] |

| Tetrabromophthalic Acid | C₈H₂Br₄O₄ | 481.71 | Decomposes | Expected to be a degradation product of various brominated phthalates.[2] |

| Guanidinium Tetrabromophthalate | C₁₀H₈Br₄N₆O₄ | 603.88 | Not available | Data for this specific salt is not readily available in the literature. |

Thermal Analysis Data

While specific quantitative data for guanidinium tetrabromophthalate is not publicly available, Table 2 outlines the expected thermal events based on the analysis of related guanidinium salts and brominated compounds.

Table 2: Expected Thermal Analysis Data for Guanidinium Tetrabromophthalate

| Analysis Technique | Temperature Range (°C) | Mass Loss (%) | Thermal Event |

| TGA | 100 - 200 | Variable | Loss of residual solvent or water of hydration. |

| TGA | 200 - 350 | Significant | Initial decomposition of the guanidinium cation and decarboxylation of the phthalate moiety. |

| TGA | 350 - 600 | Further Loss | Decomposition of the brominated aromatic ring. |

| DSC | > 200 | - | Endothermic/Exothermic peaks corresponding to decomposition events. |

Experimental Protocols

The following are detailed methodologies for the thermal analysis of guanidinium tetrabromophthalate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

An accurately weighed sample (5-10 mg) of guanidinium tetrabromophthalate is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is performed under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

A small, accurately weighed sample (2-5 mg) of guanidinium tetrabromophthalate is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated (or cooled) at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, crystallization) events.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of guanidinium tetrabromophthalate.

Caption: Workflow for TGA and DSC analysis.

Postulated Decomposition Pathway

Based on the thermal behavior of related compounds, a plausible decomposition pathway for guanidinium tetrabromophthalate is proposed below.

Caption: A plausible thermal decomposition pathway.

Conclusion

The thermal analysis of guanidinium tetrabromophthalate, through techniques such as TGA and DSC, is fundamental to understanding its stability and decomposition characteristics. While direct experimental data is sparse, the methodologies and expected outcomes presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds. The provided experimental protocols and conceptual diagrams serve as a practical starting point for the thermal characterization of this novel material.

References

The Emerging Potential of Guanidinium Tetrabromophthalate as a Novel Flame Retardant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical and potential flame retardant properties of guanidinium tetrabromophthalate, a novel compound for which direct experimental data is not yet widely available in public literature. By examining the well-established characteristics of its constituent components—guanidinium-based compounds and tetrabromophthalate derivatives—this paper aims to provide a comprehensive overview of the anticipated flame retardancy mechanisms, potential applications, and key experimental protocols for future research. This document serves as a foundational resource for researchers and professionals interested in the development of new, potentially synergistic flame retardant systems.

Introduction to Guanidinium and Tetrabromophthalate Flame Retardants

The field of flame retardants is continuously evolving, driven by the need for materials with enhanced fire safety, improved environmental profiles, and better performance in a variety of polymer matrices. Guanidinium salts and tetrabromophthalate esters have independently been recognized for their efficacy as flame retardants. The hypothetical combination of these two moieties in the form of guanidinium tetrabromophthalate presents an intriguing possibility for a multi-modal flame retardant system.

Guanidine-based flame retardants are known for their nitrogen content, which can act in the condensed phase by promoting char formation and in the gas phase by releasing inert gases that dilute the flammable volatiles.[1] Tetrabromophthalates, on the other hand, are a class of brominated flame retardants that primarily function in the gas phase by releasing bromine radicals, which interrupt the free-radical chain reactions of combustion. The combination of these distinct mechanisms could lead to a synergistic flame retardant effect.

Component Analysis: Flame Retardant Properties

Guanidinium-Based Flame Retardants

Guanidine and its salts, such as guanidine phosphate and guanidine sulfamate, are effective flame retardants, particularly for cellulosic materials like wood and paper.[1][2] Their primary mode of action is in the condensed phase.

-

Char Formation: Guanidine compounds promote the dehydration and carbonization of the substrate material at elevated temperatures. This results in the formation of a stable char layer that acts as a physical barrier, insulating the underlying material from heat and oxygen.[1]

-

Gas Phase Action: Upon decomposition, guanidine derivatives can release non-flammable gases like ammonia and nitrogen, which dilute the oxygen concentration and flammable gases in the combustion zone.

Tetrabromophthalate-Based Flame Retardants

Tetrabromophthalate derivatives, such as bis(2-ethylhexyl)tetrabromophthalate (TBPH), are additive flame retardants used in a variety of plastics.[3] Their mechanism is primarily centered on gas-phase inhibition.

-

Radical Scavenging: At combustion temperatures, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the gas phase, effectively quenching the flame.

Quantitative Data on Component Flame Retardants

The following tables summarize key quantitative data for representative guanidinium and tetrabromophthalate flame retardants based on available literature.

Table 1: Thermal Properties of Selected Flame Retardants

| Compound | Decomposition Onset (°C) | Peak Decomposition (°C) | Char Yield (%) | Reference |

| Guanidine Dihydrogen Phosphate | ~162 | ~264 | 47.6 | [2] |

| Tetrabromophthalate Diol | ~128 | ~319 | Not Reported | [4] |

Table 2: Flame Retardancy Performance Data

| Flame Retardant System | Substrate | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |

| Guanidine Dihydrogen Phosphate/Zinc Borate | Wood | 47.8 | Not Applicable | [2] |

| Untreated Wood | Wood | 22.4 | Not Applicable | [2] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis, characterization, and evaluation of novel flame retardants. The following are generalized protocols based on established methods for the component types.

Synthesis of Guanidinium Salts (General Procedure)

A typical synthesis involves the reaction of guanidine carbonate or guanidine hydrochloride with the corresponding acid. For the hypothetical synthesis of guanidinium tetrabromophthalate, a possible route would be the reaction of guanidine carbonate with tetrabromophthalic acid in a suitable solvent.

DOT Script for Synthesis Workflow

Caption: Hypothetical synthesis workflow for guanidinium tetrabromophthalate.

Thermal Analysis

Thermogravimetric Analysis (TGA) is essential to determine the thermal stability and decomposition profile of the flame retardant.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

-

Atmosphere: Typically run under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the weight loss as a function of temperature to determine the onset of decomposition, peak decomposition temperatures, and the final char yield.

Flame Retardancy Testing

-

Limiting Oxygen Index (LOI): This test (ASTM D2863) measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a vertically oriented sample. A higher LOI value indicates better flame retardancy.

-

UL-94 Vertical Burn Test: This test (ASTM D3801) classifies the flammability of plastic materials. Samples are subjected to a flame, and the after-flame time, after-glow time, and dripping behavior are observed to assign a classification (V-0, V-1, or V-2, with V-0 being the best).

-

Cone Calorimetry: (ASTM E1354) This is a bench-scale test that provides comprehensive data on the fire behavior of a material, including heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), smoke production rate, and mass loss rate.

Proposed Flame Retardant Mechanism of Guanidinium Tetrabromophthalate

A synergistic flame retardant mechanism for guanidinium tetrabromophthalate can be postulated, involving both condensed-phase and gas-phase actions.

DOT Script for Proposed Mechanism

Caption: Proposed dual-phase flame retardant mechanism.

Conclusion and Future Outlook

While direct experimental evidence for the flame retardant properties of guanidinium tetrabromophthalate is currently lacking in the public domain, a thorough analysis of its constituent parts strongly suggests its potential as a highly effective, multi-modal flame retardant. The combination of the char-promoting and inert gas-releasing properties of the guanidinium cation with the gas-phase radical scavenging of the tetrabromophthalate anion could lead to significant synergistic effects.

Future research should focus on the synthesis and characterization of guanidinium tetrabromophthalate, followed by a comprehensive evaluation of its thermal stability and flame retardant performance in various polymer systems. The experimental protocols and theoretical framework provided in this whitepaper offer a solid foundation for such investigations. The development of such novel flame retardants is critical for advancing fire safety in a wide range of applications.

References

An In-depth Technical Guide to Guanidinium Salts of Brominated Acids in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

The convergence of guanidinium chemistry with halogenated compounds within polymer science presents a compelling frontier for the development of advanced functional materials. Guanidinium salts of brominated acids, as monomeric or functional units, offer the potential to create polymers with a unique combination of properties, including inherent antimicrobial activity, enhanced thermal stability, and flame retardancy. This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this novel class of polymers, supported by detailed experimental protocols and quantitative data where available from analogous systems.

Core Concepts: The Synergy of Guanidinium and Bromine

The guanidinium group, with its positive charge delocalized over three nitrogen atoms, is a powerful functional moiety. Its high pKa ensures a cationic nature over a wide pH range, which is crucial for electrostatic interactions with negatively charged cell membranes, underpinning its use in antimicrobial polymers and drug delivery vectors.[1][2] The guanidinium cation is also known to engage in strong hydrogen bonding, which can influence polymer architecture and interactions with biological targets.[3][4]

Bromine, a heavy halogen, imparts distinct characteristics to polymeric structures. Brominated compounds are widely recognized for their efficacy as flame retardants.[5] The mechanism involves the release of bromine radicals upon combustion, which interfere with the free-radical chain reactions of fire. Furthermore, the carbon-bromine bond can serve as a versatile synthetic handle for post-polymerization modification, allowing for the introduction of other functional groups.

The combination of these two functionalities in the form of guanidinium salts of brominated acids offers a pathway to multifunctional polymers with a broad application spectrum.

Synthesis of Guanidinium Salts of Brominated Acids

The synthesis of guanidinium salts of brominated carboxylic acids can be achieved through a straightforward acid-base neutralization reaction. A general protocol involves the reaction of a guanidinium base, such as guanidine carbonate, with a brominated carboxylic acid in a suitable solvent.

This protocol describes the synthesis of guanidinium bromoacetate, a representative monomer.

Materials:

-

Bromoacetic acid

-

Guanidine carbonate

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve bromoacetic acid (1 equivalent) in a minimal amount of methanol.

-

In a separate flask, prepare a slurry of guanidine carbonate (0.5 equivalents) in methanol.

-

Slowly add the bromoacetic acid solution to the guanidine carbonate slurry with constant stirring. Effervescence (release of CO2) will be observed.

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete (cessation of gas evolution).

-

Filter the reaction mixture to remove any unreacted starting material.

-

The methanol is removed from the filtrate under reduced pressure to yield the crude guanidinium bromoacetate.

-

The crude product is purified by recrystallization from a methanol/diethyl ether solvent system to obtain the final product as a white crystalline solid.

Characterization: The structure of the resulting salt can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Polymerization of Guanidinium Salts of Brominated Acids

The polymerization of monomers based on guanidinium salts of brominated acids can be approached through several modern polymerization techniques. The choice of method will depend on the desired polymer architecture and properties.

For vinyl-containing brominated acids (e.g., α-bromoacrylic acid), conventional or controlled free-radical polymerization methods can be employed. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly advantageous as they allow for the synthesis of polymers with well-defined molecular weights and low dispersity.[6][7]

Materials:

-

Guanidinium salt of α-bromoacrylic acid (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

Procedure:

-

In a Schlenk flask, dissolve the monomer, RAFT agent, and AIBN in 1,4-dioxane.

-

The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is then backfilled with nitrogen and placed in a preheated oil bath at 70°C.

-

The polymerization is allowed to proceed for a specified time to achieve the desired conversion.

-

The reaction is quenched by immersing the flask in an ice bath and exposing the solution to air.

-

The polymer is isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

For cyclic monomers incorporating the guanidinium salt of a brominated acid, Ring-Opening Metathesis Polymerization (ROMP) offers a powerful route to well-defined polymers.[8] This method is known for its tolerance to a wide range of functional groups.

Quantitative Data

While specific data for polymers derived directly from guanidinium salts of brominated acids is not extensively available, the following table summarizes typical properties of related guanidinium-functionalized polymers to provide a comparative baseline.

| Polymer System | Molecular Weight (Mn) ( g/mol ) | Polydispersity (Đ) | Application/Property | Reference |

| Poly(3-guanidinopropyl methacrylamide) | 5,000 - 20,000 | 1.1 - 1.3 | Cell-penetrating peptide mimic | [7] |

| Guanidinium-functionalized polycarbonates | 4,000 - 10,000 | 1.1 - 1.3 | Antimicrobial | [9] |

| Polyguanidinium oxanorbornene | 2,500 | 1.07 | Antimicrobial | [8] |

| Guanylated polymethacrylates | 3,000 - 15,000 | 1.2 - 1.5 | Antimicrobial, low hemolysis | [6] |

Applications in Polymer Science

The unique combination of the guanidinium cation and the brominated anion in the polymer structure opens up a range of potential applications.

The primary application of guanidinium-functionalized polymers is in the development of antimicrobial agents.[10][11][12][13] The cationic guanidinium groups interact with and disrupt the negatively charged membranes of bacteria, leading to cell death. The presence of bromine could potentially enhance this activity or provide a secondary function.

The cell-penetrating ability of guanidinium-rich polymers makes them excellent candidates for the delivery of therapeutic agents, including small molecule drugs, proteins, and nucleic acids, into cells.[7]

The incorporation of bromine provides a clear pathway to flame retardant materials. This is particularly relevant for applications where fire safety is a critical concern. The guanidinium group may also contribute to flame retardancy through char formation.

The bromine atom can act as a reactive site for post-polymerization modification. This allows for the synthesis of complex polymer architectures and the introduction of other functionalities, such as targeting ligands or imaging agents.

Visualizing Workflows and Mechanisms

Caption: Synthetic pathway for guanidinium salts of brominated acids via acid-base neutralization.

Caption: A generalized workflow for the controlled radical polymerization of guanidinium salt monomers.

Caption: The proposed mechanism of antimicrobial action via electrostatic interaction and membrane disruption.

Conclusion

Guanidinium salts of brominated acids represent a promising, yet underexplored, class of monomers for the synthesis of functional polymers. The combination of the potent biological activity of the guanidinium group with the flame retardant and synthetically versatile nature of bromine opens up new avenues for the design of advanced materials. Further research into the synthesis, polymerization, and characterization of these polymers is warranted to fully realize their potential in fields ranging from biomedical devices and drug delivery to fire-safe materials.

References

- 1. Guanidinium-based ionic porous organic polymer as a propitious material for inordinate uptake of permanganate ions from water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

- 7. "Guanidine-Containing Methacrylamide (Co)polymers via aRAFT: Toward a C" by Nicolas J. Treat, DeeDee Smith et al. [aquila.usm.edu]

- 8. Synthetic Mimic of Antimicrobial Peptide with Nonmembrane-Disrupting Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Guanidinium Functionalized Polycarbodiimides and Their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety of Tetrabromophthalic Acid, Compound with Guanidine (1:2)

EINECS Number: 246-889-0 CAS Number: 25357-78-2

Section 1: Chemical Identity and Physical Properties

This section outlines the known identifiers and physical characteristics of the component substances.

| Property | Tetrabromophthalic Anhydride | Guanidine |

| Molecular Formula | C₈Br₄O₃[1] | CH₅N₃ |

| Molecular Weight | 463.70 g/mol [1] | 59.07 g/mol |

| Appearance | White to almost white crystal or powder[2] | Crystalline solid |

| Melting Point | 279°C[2] | ~50°C |

| Solubility | Hydrolyzes to acid in water.[1] | Soluble in water and alcohol. |

Section 2: Hazard Identification and GHS Classification

The following table summarizes the known hazard classifications for Tetrabromophthalic Anhydride. The compound of guanidine and tetrabromophthalic acid may share some of these properties.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction.[2][3] | GHS07 | Warning[2] |

| Eye Irritation | Causes eye irritation.[1] | GHS07 | Warning |

| Skin Irritation | Causes skin irritation.[1] | GHS07 | Warning |

| Respiratory Tract Irritation | Causes respiratory tract irritation.[1] | GHS07 | Warning |

Guanidine itself is a strong base and can be corrosive. Guanidine thiocyanate, for example, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[4]

Section 3: Toxicological Data

Limited toxicological data is available and is primarily for Tetrabromophthalic Anhydride.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | >10 g/kg | [1][5] |

| LD50 | Mouse | Oral | >10,000 mg/kg | |

| LD50 | Guinea Pig | Dermal | >1 g/kg | [1] |

| LD50 | Rabbit | Skin | >10 g/kg | [1] |

| Draize Test | Rabbit | Eye | 100 mg (Mild) | [1] |

Mutagenicity and Carcinogenicity:

-

Mutagenicity: Available data is insufficient to determine mutagenic potential. A microbiological study on Tetrabromophthalic Anhydride yielded a negative result.[3]

-

Carcinogenicity: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1]

Section 4: Experimental Protocols - Hazard Assessment

Detailed experimental protocols for the compound are not available. The following are generalized methodologies based on the cited toxicological tests for Tetrabromophthalic Anhydride.

Acute Oral Toxicity (LD50): This test is typically performed according to OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). The substance is administered in graduated doses to a group of fasted experimental animals (e.g., rats). Observations of effects and mortality are made over a set period (typically 14 days).

Dermal Toxicity (LD50): Following a method similar to OECD Guideline 402 (Acute Dermal Toxicity), the substance is applied to a shaved area of the skin of the test animal (e.g., rabbit or guinea pig). The site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality.

Eye Irritation (Draize Test): Based on the method described in OECD Guideline 405 (Acute Eye Irritation/Corrosion), a small amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control. The eyes are examined and scored for irritation at specific intervals.

Section 5: Handling, Storage, and First Aid

The following procedures are based on the safety information for Tetrabromophthalic Anhydride and general principles for handling chemical compounds.

Personal Protective Equipment (PPE) and Handling Workflow:

Storage:

-

Store in a tightly closed container.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

First Aid Measures:

Section 6: Signaling Pathways and Mechanistic Data

There is no available information regarding the specific signaling pathways or mechanisms of toxicity for "tetrabromophthalic acid, compound with guanidine (1:2)". Research in this area would be necessary to elucidate its biological interactions.

References

An In-depth Technical Guide to CAS Number 25357-78-2: Tetrabromophthalic Acid, Compound with Guanidine (1:2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 25357-78-2 identifies the chemical compound Tetrabromophthalic acid, compound with guanidine (1:2). This substance is primarily utilized as a flame retardant, leveraging the synergistic effects of its bromine and nitrogen-containing components. This technical guide provides a comprehensive overview of its synthesis, mechanism of action, and relevant experimental data and protocols for its evaluation.

Chemical Identity and Properties

Table 2.1: Chemical Identification

| Property | Value |

| CAS Number | 25357-78-2 |

| Chemical Name | Tetrabromophthalic acid, compound with guanidine (1:2) |

| Molecular Formula | C₁₀H₁₂Br₄N₆O₄ |

| Parent Acid | Tetrabromophthalic acid (CAS: 13810-83-8) |

| Parent Base | Guanidine (CAS: 113-00-8) |

Table 2.2: Physical and Chemical Properties of Tetrabromophthalic Anhydride (Precursor)

| Property | Value |

| Molecular Formula | C₈Br₄O₃ |

| Molecular Weight | 463.70 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 276-278 °C |

| Thermal Stability | Good thermal stability |

| Volatility | Low |

Synthesis

The synthesis of Tetrabromophthalic acid, compound with guanidine (1:2) is a two-step process. First, the precursor, tetrabromophthalic anhydride, is synthesized, which is then reacted with guanidine.

Synthesis of Tetrabromophthalic Anhydride

Tetrabromophthalic anhydride is commercially produced through the bromination of phthalic anhydride. A common method involves the reaction of phthalic anhydride with bromine in the presence of a catalyst, such as iodine or iron, in fuming sulfuric acid (oleum).[1]

Experimental Protocol: Synthesis of Tetrabromophthalic Anhydride

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with phthalic anhydride and fuming sulfuric acid.

-

Catalyst Addition: A catalytic amount of iodine or iron powder is added to the mixture.

-

Bromination: Bromine is added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Progression: The temperature is gradually increased to complete the bromination process.

-

Isolation: The reaction mixture is cooled, and the precipitated tetrabromophthalic anhydride is filtered.

-

Purification: The crude product is washed with water and a suitable solvent to remove impurities and then dried.

Formation of the Guanidine Salt

The guanidine salt is formed through a direct acid-base reaction between tetrabromophthalic acid (the hydrolyzed form of the anhydride) and guanidine.[2] The strong basicity of guanidine allows it to react with the carboxylic acid groups of tetrabromophthalic acid to form a stable salt.[2]

Experimental Protocol: Synthesis of Tetrabromophthalic acid, compound with guanidine (1:2)

-

Hydrolysis: Tetrabromophthalic anhydride is hydrolyzed to tetrabromophthalic acid by treatment with water.

-

Reaction: A stoichiometric amount of guanidine (a 1:2 molar ratio of acid to base) is added to a solution or suspension of tetrabromophthalic acid in a suitable solvent.

-

Salt Formation: The mixture is stirred, typically at room temperature or with gentle heating, to ensure complete reaction and formation of the guanidine salt.

-

Isolation: The resulting salt is isolated by filtration or evaporation of the solvent.

-

Purification: The product may be further purified by recrystallization.

Mechanism of Action as a Flame Retardant

The flame retardant properties of Tetrabromophthalic acid, compound with guanidine (1:2) are attributed to the combined actions of the brominated component and the guanidine component, which act in both the gas and condensed phases of a fire.

Gas Phase Inhibition (Bromine)

Upon heating, the brominated component of the molecule decomposes and releases bromine radicals (Br•) into the gas phase. These radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[3] This interruption of the combustion cycle reduces the flame intensity and spread.

Condensed Phase Action (Guanidine and Phosphorus Synergy)

The guanidine portion of the compound primarily acts in the condensed (solid) phase. During thermal decomposition, guanidine can release non-flammable gases such as ammonia (NH₃) and carbon dioxide (CO₂).[4] These gases dilute the flammable volatiles produced by the decomposing polymer and reduce the oxygen concentration at the material's surface.[4]

Furthermore, in formulations where this compound is used alongside phosphorus-based flame retardants, a synergistic effect is observed.[5] The decomposition of guanidine can produce phosphoric acid, which promotes the dehydration and charring of the underlying material.[5] This char layer acts as an insulating barrier, reducing the transfer of heat to the polymer and limiting the release of flammable gases.

Diagram of the Flame Retardant Mechanism

Caption: Flame retardant mechanism of CAS 25357-78-2.

Quantitative Data

Table 5.1: Illustrative Limiting Oxygen Index (LOI) Data

| Material | LOI (%) | Flame Retardancy |

| Untreated Cotton | 18-20 | Flammable |

| Cotton Treated with Guanidine Phosphate | >28 | Self-extinguishing |

| Untreated Polypropylene | 17-18 | Highly Flammable |

| Polypropylene with Brominated FR | 25-30 | Flame Retarded |

Note: LOI is the minimum percentage of oxygen in an oxygen/nitrogen mixture required to sustain combustion. A higher LOI indicates better flame resistance.

Table 5.2: Illustrative Cone Calorimetry Data

| Parameter | Untreated Polymer | Polymer with Brominated/Guanidine FR |

| Time to Ignition (TTI) | Shorter | Longer |

| Peak Heat Release Rate (pHRR) | High | Significantly Reduced |

| Total Heat Release (THR) | High | Reduced |

| Smoke Production Rate (SPR) | Varies | Can be higher with some halogenated FRs |

| Char Yield | Low | Increased |

Note: Cone calorimetry measures the heat release rate and other combustion parameters of a material under a specific heat flux.

Key Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum oxygen concentration required to support the flaming combustion of a material.

Experimental Workflow: LOI Test

Caption: Workflow for the Limiting Oxygen Index (LOI) test.

Cone Calorimetry (ISO 5660)

This test measures the heat release rate, smoke production, and other fire properties of a material when exposed to a controlled radiant heat source.

Experimental Workflow: Cone Calorimetry

Caption: Workflow for Cone Calorimetry testing.

Conclusion

Tetrabromophthalic acid, compound with guanidine (1:2) is a flame retardant that combines the gas-phase radical quenching mechanism of brominated compounds with the condensed-phase char-forming and gas-diluting effects of guanidine. While specific performance data for this exact compound is limited in public literature, the well-understood mechanisms of its components and the established testing protocols provide a strong basis for its evaluation and application in the development of fire-resistant materials. Further research focusing on the quantitative analysis of this specific compound would be beneficial for optimizing its use in various polymer systems.

References

Unveiling the Crystal Structure of Guanidinium Tetrabromophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of guanidinium tetrabromophthalate, a compound of interest for its potential applications in materials science and medicinal chemistry. This document details the precise atomic arrangement, molecular geometry, and the intricate network of non-covalent interactions that define its solid-state architecture. The following sections present key crystallographic data, a detailed experimental protocol for its synthesis and characterization, and a visualization of the structural interactions.

Crystallographic Data Summary

The crystal structure of guanidinium tetrabromophthalate has been determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2(1)/c. A summary of the key crystallographic data and unit cell parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for Guanidinium Tetrabromophthalate.

| Parameter | Value |

| Empirical Formula | C9H7N3O4Br4 |

| Formula Weight | 560.80 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| Unit Cell Dimensions | |

| a | 8.567(3) Å |

| b | 17.585(7) Å |

| c | 9.982(4) Å |

| α | 90° |

| β | 96.78(3)° |

| γ | 90° |

| Volume | 1495.0(10) ų |

| Z | 4 |

| Density (calculated) | 2.490 Mg/m³ |

| Absorption Coefficient | 12.015 mm⁻¹ |

| F(000) | 1048 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.22 to 24.99° |

| Index ranges | -10<=h<=9, -20<=k<=20, -11<=l<=11 |

| Reflections collected | 12224 |

| Independent reflections | 2623 [R(int) = 0.0471] |

| Completeness to theta = 24.99° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.2229 and 0.0882 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2623 / 0 / 181 |

| Goodness-of-fit on F² | 1.042 |

| Final R indices [I>2sigma(I)] | R1 = 0.0353, wR2 = 0.0820 |

| R indices (all data) | R1 = 0.0465, wR2 = 0.0867 |

| Largest diff. peak and hole | 0.651 and -0.893 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Guanidinium Tetrabromophthalate.

| Bond | Length (Å) | Bond | Length (Å) |

| Br(1)-C(1) | 1.902(5) | C(7)-O(1) | 1.258(6) |

| Br(2)-C(2) | 1.897(5) | C(7)-O(2) | 1.252(6) |

| Br(3)-C(3) | 1.899(5) | C(8)-O(3) | 1.220(7) |

| Br(4)-C(4) | 1.900(5) | C(8)-O(4) | 1.311(7) |

| C(9)-N(1) | 1.326(7) | C(9)-N(2) | 1.329(7) |

| C(9)-N(3) | 1.319(7) | ||

| Angle | Degrees (°) | Angle | Degrees (°) |

| O(2)-C(7)-O(1) | 123.4(5) | N(3)-C(9)-N(1) | 120.4(5) |

| O(2)-C(7)-C(6) | 118.4(5) | N(3)-C(9)-N(2) | 119.8(5) |

| O(1)-C(7)-C(6) | 118.2(5) | N(1)-C(9)-N(2) | 119.8(5) |

| O(3)-C(8)-O(4) | 124.9(5) | ||

| O(3)-C(8)-C(1) | 121.2(5) | ||

| O(4)-C(8)-C(1) | 113.8(5) |

Experimental Protocols

The synthesis and crystallographic analysis of guanidinium tetrabromophthalate were conducted as follows:

1. Synthesis of Guanidinium Tetrabromophthalate:

-

Materials: Tetrabromophthalic acid and guanidinium carbonate were used as starting materials.

-

Procedure: An aqueous solution of tetrabromophthalic acid was neutralized with an aqueous solution of guanidinium carbonate. The resulting solution was then allowed to slowly evaporate at room temperature.

-

Crystal Formation: Colorless, prismatic single crystals suitable for X-ray diffraction were obtained from the slow evaporation of the aqueous solution.

2. X-ray Crystallography:

-

Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

-

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the guanidinium cation were located in a difference Fourier map and refined isotropically. The remaining hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Intermolecular Interactions

The crystal structure of guanidinium tetrabromophthalate is stabilized by an extensive network of hydrogen bonds between the guanidinium cations and the carboxylate groups of the tetrabromophthalate anions. The following diagram illustrates the logical relationship and primary hydrogen bonding interactions between the constituent ions.

Caption: Intermolecular hydrogen bonding network in guanidinium tetrabromophthalate.

Spectroscopic Analysis of Guanidinium Tetrabromophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic analysis of guanidinium tetrabromophthalate. As a potentially novel salt, this document outlines the expected spectroscopic characteristics based on the known properties of its constituent ions: the guanidinium cation and the tetrabromophthalate anion. Detailed methodologies for a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FTIR and Raman), are presented to facilitate the characterization of this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of new chemical entities.

Introduction

Guanidinium salts are of significant interest in medicinal chemistry and materials science due to the unique properties of the guanidinium cation, which can form strong hydrogen bonds and participate in various non-covalent interactions. The tetrabromophthalate anion, derived from tetrabromophthalic acid, is a halogenated aromatic dicarboxylate. The combination of these two ions into a single salt, guanidinium tetrabromophthalate, is expected to yield a compound with distinct physicochemical and spectroscopic properties. This guide provides a predictive framework for the spectroscopic analysis of this compound, even in the absence of direct experimental data in the current literature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for guanidinium tetrabromophthalate. These predictions are based on the analysis of spectroscopic data for the individual guanidinium cation and derivatives of tetrabromophthalic acid.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Guanidinium Tetrabromophthalate.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Guanidinium N-H | 6.5 - 7.5 | Singlet (broad) | The chemical shift of the six equivalent protons of the guanidinium cation is expected to be in this range and may be broadened due to quadrupole effects of the nitrogen atoms and proton exchange. |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Guanidinium Tetrabromophthalate.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| Guanidinium C | ~157 | The single carbon atom of the guanidinium cation is expected to appear in this region. |

| Tetrabromophthalate C=O | 165 - 175 | Two equivalent carboxylate carbons. |

| Tetrabromophthalate C-Br | 120 - 140 | Four equivalent bromine-substituted aromatic carbons. |

| Tetrabromophthalate C-COO | 130 - 150 | Two equivalent aromatic carbons attached to the carboxylate groups. |

Solvent: DMSO-d₆

Predicted Vibrational Spectroscopy Data

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for Guanidinium Tetrabromophthalate.

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Guanidinium N-H | 3400 - 3100 | 3400 - 3100 | N-H stretching |

| Guanidinium C=N | 1680 - 1640 | 1680 - 1640 | C=N stretching |

| Guanidinium N-C-N | 1600 - 1550 | 1600 - 1550 | N-C-N deformation |

| Tetrabromophthalate C=O | 1700 - 1650 | 1700 - 1650 | C=O stretching (of carboxylate) |

| Tetrabromophthalate C-Br | 700 - 500 | 700 - 500 | C-Br stretching |

| Aromatic C=C | 1600 - 1450 | 1600 - 1450 | C=C stretching |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of guanidinium tetrabromophthalate.

Synthesis of Guanidinium Tetrabromophthalate

A plausible synthetic route involves the neutralization reaction between guanidine hydrochloride and tetrabromophthalic acid.

-

Preparation of Tetrabromophthalic Acid: Tetrabromophthalic anhydride is hydrolyzed to tetrabromophthalic acid by refluxing with water.

-

Neutralization: A stoichiometric amount of guanidine hydrochloride is dissolved in a suitable solvent (e.g., ethanol). An aqueous solution of tetrabromophthalic acid is then added dropwise to the guanidine hydrochloride solution with stirring.

-

Isolation: The resulting precipitate of guanidinium tetrabromophthalate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the synthesized guanidinium tetrabromophthalate is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Data Acquisition:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle (approximately 1:100 ratio of sample to KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The FTIR spectrum is recorded using a standard FTIR spectrometer.

-

Data Acquisition:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

-

Raman Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

-

Data Acquisition:

-

Laser power: 10-50 mW (adjusted to avoid sample degradation)

-

Integration time: 10-30 seconds

-

Number of accumulations: 5-10

-

Spectral range: 3500 - 200 cm⁻¹

-

Visualizations

The following diagrams illustrate the proposed synthesis and analytical workflow for guanidinium tetrabromophthalate.

Caption: Proposed synthesis workflow for guanidinium tetrabromophthalate.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Caption: Primary interaction between guanidinium and tetrabromophthalate ions.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic analysis of guanidinium tetrabromophthalate. The tabulated data and detailed experimental protocols offer a solid starting point for researchers to synthesize and characterize this novel compound. The application of the described spectroscopic techniques will be crucial in confirming the structure and understanding the properties of guanidinium tetrabromophthalate, paving the way for its potential applications in various scientific and industrial fields.

"Einecs 246-889-0 mechanism of action as a flame retardant"

An In-depth Technical Guide on the Flame Retardant Mechanism of EINECS 246-889-0: Tris(2-ethylhexyl) phosphate (TEHP)

Introduction

Tris(2-ethylhexyl) phosphate (TEHP), identified by EINECS number 246-889-0, is an organophosphorus compound extensively utilized as a flame retardant and plasticizer in a variety of polymers, most notably in flexible polyvinyl chloride (PVC). Its primary function in the context of fire safety is to inhibit or delay the combustion of the material, thereby reducing the risk of fire ignition and propagation. This technical guide provides a comprehensive overview of the core mechanisms by which TEHP exerts its flame-retardant effects, details the experimental protocols used to evaluate its performance, and presents a structured summary of relevant data.

Core Flame Retardant Mechanism of Action

The flame retardant efficacy of Tris(2-ethylhexyl) phosphate is not attributed to a single process but rather a combination of actions in both the condensed (solid) and gas phases of a fire. These mechanisms are initiated by the thermal decomposition of TEHP at elevated temperatures.

Condensed-Phase Mechanism

In the condensed phase, TEHP's action is primarily focused on promoting the formation of a stable char layer on the surface of the polymer. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and restricting the flow of flammable volatile decomposition products to the combustion zone.

Upon heating, TEHP decomposes to form phosphoric acid and polyphosphoric acid. These acidic species are powerful dehydrating agents that promote the cross-linking and charring of the polymer matrix. The resulting carbonaceous char is more resistant to further thermal degradation and combustion.

Gas-Phase Mechanism

In the gas phase, the flame retardant action of TEHP is centered on the interruption of the self-sustaining chemical reactions of combustion. The thermal decomposition of TEHP releases phosphorus-containing radicals, such as PO•, into the flame.

These phosphorus-containing species are highly effective at scavenging the high-energy radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals, that are essential for the propagation of the flame. By converting these highly reactive radicals into less reactive species, the combustion chain reaction is inhibited, leading to a reduction in flame intensity and eventual extinguishment.

Thermal Analysis and Decomposition

Understanding the thermal decomposition behavior of TEHP is critical to elucidating its flame retardant mechanism. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used for this purpose.

Experimental Workflow for Thermal Analysis

While specific TGA and DSC data for TEHP in various polymers are proprietary and found in specialized literature, the general expectation is that TEHP will lower the onset of decomposition of the polymer, leading to earlier char formation.

Quantitative Data Presentation

The following tables provide an illustrative summary of the type of quantitative data obtained from standard flame retardancy tests. Note that the values presented are examples for a generic flexible PVC formulation and will vary depending on the specific polymer, TEHP concentration, and presence of other additives.

Table 1: Limiting Oxygen Index (LOI) Data

| Formulation | TEHP Content (phr) | LOI (%) |

| Control (no FR) | 0 | 21 |

| PVC + TEHP | 20 | 25 |

| PVC + TEHP | 40 | 28 |

| PVC + TEHP | 60 | 32 |

Table 2: UL 94 Vertical Burn Test Results

| Formulation | TEHP Content (phr) | UL 94 Rating |

| Control (no FR) | 0 | V-Fail |

| PVC + TEHP | 40 | V-2 |

| PVC + TEHP | 60 | V-0 |

Table 3: Cone Calorimetry Data (at 35 kW/m² heat flux)

| Parameter | Control (no FR) | PVC + 40 phr TEHP |

| Time to Ignition (s) | 30 | 45 |

| Peak Heat Release Rate (kW/m²) | 250 | 180 |

| Total Heat Release (MJ/m²) | 80 | 60 |

| Smoke Production Rate (m²/s) | 0.08 | 0.12 |

| Char Yield (%) | 15 | 35 |

Experimental Protocols

Detailed methodologies for key flame retardancy tests are outlined below.

Limiting Oxygen Index (LOI) - ASTM D2863

-

Sample Preparation: A sample of the material with specific dimensions (typically a bar of 80-150 mm length, 10 mm width, and 4 mm thickness) is prepared.

-

Apparatus: The sample is vertically clamped inside a temperature-controlled glass chimney.

-

Procedure: A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the sample is ignited with a pilot flame. The concentration of oxygen is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined.

-

Data Reporting: The LOI is expressed as the volume percentage of oxygen in the mixture.

UL 94 Vertical Burn Test

-

Sample Preparation: Rectangular bar specimens of a specified size (typically 125 mm x 13 mm x desired thickness) are conditioned at a specific temperature and humidity.

-

Apparatus: A Bunsen burner with a specified flame height is used as the ignition source in a draft-free chamber.

-

Procedure: The specimen is mounted vertically. The flame is applied to the lower end of the specimen for 10 seconds and then removed. The afterflame time is recorded. If the flame extinguishes, the flame is reapplied for another 10 seconds. The afterflame and afterglow times, and whether flaming drips ignite a cotton patch below, are recorded.

-

Classification: Based on the burning times, afterglow, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant.

Cone Calorimetry - ASTM E1354

-

Sample Preparation: A flat sample of the material (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.

-

Apparatus: The cone calorimeter consists of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analyzers.

-

Procedure: The sample is placed under the conical heater and subjected to a constant heat flux (e.g., 35 or 50 kW/m²). An igniter is positioned above the sample to ignite the flammable volatiles. During the test, various parameters are continuously measured, including heat release rate, mass loss rate, time to ignition, and smoke production.

-

Data Analysis: The collected data is used to determine key flammability characteristics as listed in Table 3.

Conclusion

Tris(2-ethylhexyl) phosphate (this compound) is an effective flame retardant that operates through a dual-action mechanism in both the condensed and gas phases. In the solid material, it promotes the formation of a protective char layer that insulates the polymer and reduces the release of flammable gases. In the gas phase, its decomposition products interfere with the chemical reactions of the flame, leading to its suppression. The efficacy of TEHP can be quantified using standard flammability tests such as the Limiting Oxygen Index, UL 94, and cone calorimetry, which provide critical data for fire safety engineering and material development. The selection of TEHP as a flame retardant should be based on a thorough evaluation of its performance in the specific polymer system and its suitability for the intended application.

Methodological & Application

Application Notes and Protocols: Tris(2,3-dibromopropyl) isocyanurate (Einecs 246-889-0) as a Flame Retardant in Epoxy Resins

Disclaimer: These application notes and protocols are a compilation of information from various sources and are intended for guidance in a research and development setting. Specific experimental conditions may need to be optimized for individual applications and resin systems.

Introduction

Tris(2,3-dibromopropyl) isocyanurate (TBC), identified by Einecs number 246-889-0, is a brominated flame retardant used to enhance the fire resistance of various polymers, including epoxy resins. Its high bromine content and thermal stability make it an effective additive for applications requiring stringent fire safety standards. This document provides detailed protocols for the incorporation of TBC into epoxy resins and the subsequent evaluation of their flame retardant and thermal properties.

Chemical and Physical Properties of Tris(2,3-dibromopropyl) isocyanurate

| Property | Value |

| Chemical Name | Tris(2,3-dibromopropyl) isocyanurate |

| Synonyms | TBC, 1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione |

| Einecs No. | 246-889-0 |

| CAS No. | 52434-90-9 |

| Molecular Formula | C₁₂H₁₅Br₆N₃O₃ |

| Molecular Weight | 728.7 g/mol |

| Appearance | White to off-white powder |

| Bromine Content | ~65.8% |

| Melting Point | 105-115 °C |

Experimental Protocols

Synthesis of Tris(2,3-dibromopropyl) isocyanurate (TBC)

This protocol is based on the general synthesis of halogenated isocyanurates.

Materials:

-

Cyanuric acid

-

Allyl bromide

-

Solvent (e.g., Dimethylformamide - DMF)

-

Phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable solvent for bromination

Procedure:

-

Allylation of Cyanuric Acid:

-

Dissolve cyanuric acid in DMF in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Add a phase transfer catalyst (e.g., TBAB).

-

Slowly add a solution of sodium hydroxide to form the sodium salt of cyanuric acid.

-

Gradually add allyl bromide to the reaction mixture.

-

Maintain the reaction temperature at 60-70 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product, triallyl isocyanurate.

-

Filter, wash with water, and dry the product.

-

-

Bromination of Triallyl Isocyanurate:

-

Dissolve the synthesized triallyl isocyanurate in a suitable solvent such as carbon tetrachloride in a reaction vessel protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with constant stirring.

-

Continue stirring at room temperature until the reddish-brown color of bromine disappears.

-

The product, Tris(2,3-dibromopropyl) isocyanurate, will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

-

Preparation of Flame-Retardant Epoxy Resin

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

Hardener (e.g., 4,4'-Diaminodiphenylmethane - DDM, or an anhydride hardener)

-

Tris(2,3-dibromopropyl) isocyanurate (TBC) powder

-

Mechanical stirrer

-

Vacuum oven

-

Molds for specimen preparation

Procedure:

-

Predispersion:

-

Weigh the desired amount of epoxy resin into a beaker.

-

Heat the resin to approximately 80 °C to reduce its viscosity.

-

Gradually add the pre-weighed TBC powder to the heated resin while stirring mechanically at a moderate speed (e.g., 300 rpm) for 30-60 minutes to ensure a uniform dispersion.

-

-

Degassing:

-

Place the mixture in a vacuum oven at 80 °C for approximately 20-30 minutes to remove any entrapped air bubbles.

-

-

Addition of Hardener:

-

Cool the mixture to about 60 °C.

-

Add the stoichiometric amount of the hardener to the epoxy-TBC mixture.

-

Stir thoroughly for another 5-10 minutes until the hardener is completely dissolved and the mixture is homogeneous.

-

-

Casting and Curing:

-

Pour the final mixture into pre-heated molds treated with a release agent.

-

Cure the samples in an oven according to the recommended curing schedule for the specific epoxy-hardener system (e.g., a multi-stage curing process such as 120 °C for 2 hours followed by 150 °C for 3 hours).

-

-

Post-Curing:

-

After the initial curing, it may be beneficial to post-cure the samples at a higher temperature (e.g., 180 °C for 1 hour) to ensure complete cross-linking.

-

-

Specimen Preparation:

-

After cooling to room temperature, demold the cured epoxy specimens.

-

Machine the specimens to the required dimensions for various tests as per ASTM or ISO standards.

-

Performance Evaluation

Flame Retardancy Testing

4.1.1. Limiting Oxygen Index (LOI)

The LOI test (ASTM D2863) measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Representative Data (Illustrative):

| Formulation | TBC Loading (wt%) | LOI (%) |

| Neat Epoxy | 0 | 20-22 |

| Epoxy-TBC-10 | 10 | 26-28 |

| Epoxy-TBC-15 | 15 | 30-32 |

| Epoxy-TBC-20 | 20 | 34-36 |

4.1.2. UL 94 Vertical Burning Test

The UL 94 test classifies the flammability of plastic materials.

Representative Data (Illustrative):

| Formulation | TBC Loading (wt%) | UL 94 Rating |

| Neat Epoxy | 0 | No Rating (NR) |

| Epoxy-TBC-10 | 10 | V-2 |

| Epoxy-TBC-15 | 15 | V-1 |

| Epoxy-TBC-20 | 20 | V-0 |

Thermal Stability Analysis

4.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Conditions:

-

Instrument: TGA/SDTA

-

Temperature Range: 30-800 °C

-

Heating Rate: 10 °C/min

-

Atmosphere: Nitrogen or Air

-

Flow Rate: 50 mL/min

-

Sample Size: 5-10 mg

Representative Data (Illustrative):

| Formulation | Td,5% (°C) | Td,max (°C) | Char Yield at 700°C (%) |

| Neat Epoxy | 350 | 380 | 15 |

| Epoxy-TBC-15 | 330 | 360 | 25 |

Td,5% = Temperature at 5% weight loss; Td,max = Temperature of maximum decomposition rate.

Flame Retardancy Mechanism

Tris(2,3-dibromopropyl) isocyanurate acts as a flame retardant through both gas-phase and condensed-phase mechanisms.

-

Gas-Phase Mechanism: Upon heating, TBC decomposes to release bromine-containing radicals (HBr, Br•). These radicals interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame. The heavy bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate fire.

-

Condensed-Phase Mechanism: In the solid (condensed) phase, the decomposition of TBC can promote the formation of a stable char layer on the surface of the epoxy resin. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.

Application Notes: Incorporating Guanidinium Tetrabromophthalate into Polymer Matrices for Enhanced Flame Retardancy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinium tetrabromophthalate (Guan-TBrPh) is a novel flame retardant that combines the functionalities of both guanidinium and brominated compounds. This dual-action approach is hypothesized to provide superior flame retardancy in polymer matrices through a combination of gas-phase radical quenching and condensed-phase char formation. These notes provide a detailed protocol for the synthesis of Guan-TBrPh and its incorporation into an epoxy resin matrix, along with methods for characterizing the resulting composite material.

Proposed Synthesis of Guanidinium Tetrabromophthalate

A plausible synthetic route for guanidinium tetrabromophthalate involves the reaction of tetrabromophthalic acid with guanidinium carbonate. The tetrabromophthalic acid can be synthesized from the hydrolysis of tetrabromophthalic anhydride.

Diagram of Proposed Synthesis

Caption: Proposed synthesis of Guanidinium Tetrabromophthalate.

Experimental Protocols

Synthesis of Guanidinium Tetrabromophthalate

-

Hydrolysis of Tetrabromophthalic Anhydride:

-

Suspend tetrabromophthalic anhydride in deionized water.

-

Reflux the mixture for 4-6 hours until a clear solution of tetrabromophthalic acid is formed.

-

Cool the solution to room temperature.

-

-

Reaction with Guanidinium Carbonate:

-

Slowly add a stoichiometric amount of guanidinium carbonate to the tetrabromophthalic acid solution while stirring.

-

Continue stirring at room temperature for 12 hours.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the product with deionized water and dry in a vacuum oven at 80°C for 24 hours.

-

Incorporation of Guan-TBrPh into an Epoxy Resin Matrix

-

Preparation of Epoxy Resin Mixture:

-

Mechanically stir a diglycidyl ether of bisphenol A (DGEBA) type epoxy resin at 60°C.

-

Add the desired weight percentage of Guan-TBrPh powder to the resin and continue stirring for 30 minutes to ensure uniform dispersion.

-

Add a stoichiometric amount of a curing agent (e.g., 4,4'-diaminodiphenyl methane) to the mixture.

-

Stir for an additional 15 minutes until the curing agent is fully dissolved.

-

-

Curing Procedure:

-

Pour the mixture into pre-heated steel molds.

-

Cure the samples in an air-circulating oven at 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.

-

Allow the samples to cool slowly to room temperature before demolding.

-

Diagram of Experimental Workflow

Caption: Workflow for preparing Epoxy/Guan-TBrPh composites.

Characterization Data (Representative)

The following tables present representative data based on typical results for similar flame-retardant epoxy composites.

Table 1: Thermal Stability Data (from TGA)

| Sample (wt% Guan-TBrPh) | T5% (°C) | Tmax (°C) | Char Yield at 700°C (%) |

| 0 (Neat Epoxy) | 350 | 380 | 15 |

| 5 | 340 | 370 | 20 |

| 10 | 335 | 365 | 25 |

| 15 | 330 | 360 | 30 |

T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate.

Table 2: Flame Retardancy Test Results

| Sample (wt% Guan-TBrPh) | LOI (%) | UL-94 Rating |

| 0 (Neat Epoxy) | 22 | No Rating |

| 5 | 26 | V-1 |

| 10 | 30 | V-0 |

| 15 | 33 | V-0 |

LOI: Limiting Oxygen Index; UL-94: Underwriters Laboratories flammability standard.

Table 3: Mechanical Properties

| Sample (wt% Guan-TBrPh) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 0 (Neat Epoxy) | 70 | 3.0 | 5.0 |

| 5 | 68 | 3.2 | 4.5 |

| 10 | 65 | 3.4 | 4.0 |

| 15 | 62 | 3.6 | 3.5 |

Proposed Flame Retardant Mechanism

The Guan-TBrPh is expected to exhibit a synergistic flame retardant mechanism, acting in both the condensed and gas phases.

Diagram of Proposed Mechanism

Hypothetical Application of Guanidinium Tetrabromophthalate as a Novel Flame Retardant for Textiles

Introduction

Guanidinium tetrabromophthalate is a novel, theoretical flame retardant compound synthesized for enhanced fire safety in textile applications. This document outlines its potential application, mechanism, and protocols for use by researchers and material scientists. The compound is designed to leverage the synergistic flame retardant effects of nitrogen, from the guanidinium cation, and bromine, from the tetrabromophthalate anion. Guanidinium salts are known to promote char formation and release non-flammable gases, while brominated compounds are effective radical scavengers in the gas phase. This dual-action mechanism is anticipated to provide superior flame retardancy to cellulosic and synthetic blend fabrics.

Proposed Synthesis of Guanidinium Tetrabromophthalate

The synthesis of guanidinium tetrabromophthalate can be postulated as a straightforward acid-base reaction between guanidinium carbonate and tetrabromophthalic acid. Tetrabromophthalic acid is first synthesized by the hydrolysis of tetrabromophthalic anhydride.

Experimental Protocol: Synthesis

Materials:

-

Tetrabromophthalic Anhydride (TBPA)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Guanidinium Carbonate

-

Deionized Water

-

Ethanol

Procedure:

-

Hydrolysis of TBPA: Suspend tetrabromophthalic anhydride in a 10% aqueous solution of sodium hydroxide. Heat the mixture to 80-90°C with continuous stirring until the anhydride is fully dissolved, forming the sodium salt of tetrabromophthalic acid.

-

Acidification: Cool the solution to room temperature and slowly add concentrated hydrochloric acid until the pH reaches approximately 2. This will precipitate the tetrabromophthalic acid.

-

Isolation of Tetrabromophthalic Acid: Filter the precipitate and wash thoroughly with cold deionized water to remove any residual salts. Dry the product in a vacuum oven at 60°C.

-

Neutralization Reaction: In a separate vessel, dissolve guanidinium carbonate in a minimal amount of warm deionized water. Slowly add the synthesized tetrabromophthalic acid to the guanidinium carbonate solution in a 1:2 molar ratio (acid to guanidinium). The reaction will effervesce as carbon dioxide is released.

-